molecular formula C36H58O8 B8118315 Prosaikogenin G

Prosaikogenin G

Cat. No.: B8118315
M. Wt: 618.8 g/mol
InChI Key: WSSVJIGMYVWUJL-LRSKSROMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Prosaikogenin G is a naturally occurring compound isolated from the roots of Bupleurum species, particularly Bupleurum falcatum L. It is a derivative of saikosaponin D, which undergoes enzymatic hydrolysis in the gastrointestinal tract to form this compound. This compound has shown significant pharmacological activities, including anti-cancer and kidney-protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Prosaikogenin G is typically prepared through the enzymatic hydrolysis of saikosaponins. The process involves the use of recombinant glycoside hydrolases, such as BglPm and BglLk, which exhibit glycoside cleavage activity. These enzymes are cloned from Paenibacillus mucilaginosus and Lactobacillus koreensis and show optimal activity at temperatures between 30–37°C and pH 6.5–7.0 .

Industrial Production Methods: In an industrial setting, saikosaponin A and D are purified from the crude extract of Bupleurum falcatum L. using preparative high-performance liquid chromatography. These saikosaponins are then converted into saikogenin F and saikogenin G via prosaikogenin F and this compound, respectively, using enzyme transformation with high β-glycosidase activity. The resulting compounds are further purified using a silica column to achieve high purity levels .

Chemical Reactions Analysis

Types of Reactions: Prosaikogenin G primarily undergoes hydrolysis reactions. The enzymatic hydrolysis of saikosaponin D to this compound is a key reaction in its preparation .

Common Reagents and Conditions:

    Enzymes: Recombinant glycoside hydrolases (BglPm and BglLk)

    Conditions: Temperature range of 30–37°C, pH 6.5–7.0

Major Products:

Scientific Research Applications

Chemistry:

  • Used as a model compound for studying glycoside hydrolysis and enzymatic transformation processes.

Biology:

Medicine:

Industry:

Mechanism of Action

Prosaikogenin G exerts its effects through the inhibition of cell proliferation pathways. It targets specific molecular pathways involved in cell growth and division, leading to the suppression of cancer cell proliferation. The exact molecular targets and pathways are still under investigation, but it is known to interact with glycoside hydrolases and other enzymes involved in cell metabolism .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific inhibitory effects on mesangial cell proliferation and its potential anti-cancer properties. Its enzymatic hydrolysis process and the resulting high-purity compounds make it a valuable compound for pharmaceutical research and applications .

Properties

IUPAC Name

(2R,3R,4S,5R,6R)-2-[[(1S,2S,4S,5R,8R,9S,10R,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H58O8/c1-20-26(39)27(40)28(41)29(43-20)44-25-10-11-31(4)21(32(25,5)18-37)8-12-33(6)22(31)9-13-36-23-16-30(2,3)14-15-35(23,19-42-36)24(38)17-34(33,36)7/h9,13,20-29,37-41H,8,10-12,14-19H2,1-7H3/t20-,21-,22-,23-,24+,25-,26+,27+,28-,29+,31+,32-,33-,34+,35-,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSSVJIGMYVWUJL-LRSKSROMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2CC[C@]3([C@H]([C@@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H58O8
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

618.8 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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